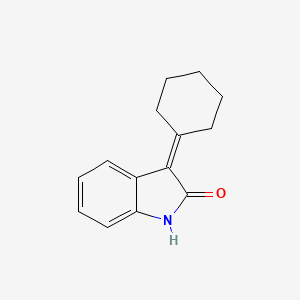

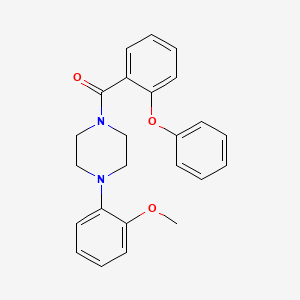

3-cyclohexylidene-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one and related compounds involves multi-component reactions, catalysis, and specific reaction conditions to achieve the desired molecular structures. For instance, the use of zinc triflate catalyzed reactions between cyclohexanones and indoles leads to the formation of 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives through an alkylation-dehydrogenation-aromatization sequence, indicating a complex synthesis pathway involving regioselective C-C bond formation (Singh et al., 2020).

Molecular Structure Analysis

The molecular structure of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one and its derivatives can be elucidated through crystallography and spectroscopic analyses. The solid-state structures of related compounds reveal insights into their conformation, molecular interactions, and the impact of substitutions on their structural features. Such analyses highlight the importance of hydrogen bonding and the influence of substituents on the molecular architecture (Spencer et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one often utilize catalysis to achieve specific transformations, such as the palladium(II)-catalyzed oxidative dehydrogenation leading to benzoylindoles through an indole-directed aromatization process. These reactions underscore the compound's reactivity and the potential to generate a variety of derivatives with diverse chemical properties (Kandukuri & Oestreich, 2012).

Physical Properties Analysis

The physical properties of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one derivatives, such as solubility, thermal stability, and molecular weight, are critical for understanding their behavior in various environments and applications. Studies on similar compounds provide insights into how structural modifications can influence these properties, offering guidelines for designing compounds with desired physical characteristics (Yi et al., 1997).

Chemical Properties Analysis

The chemical properties of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one, such as reactivity towards different reagents, potential for catalysis, and interactions with various chemical groups, are essential for its application in synthetic chemistry. The compound's behavior in multi-component reactions, its catalytic potential, and its role in the synthesis of complex molecules are areas of significant interest. Research on related compounds demonstrates the versatility and broad applicability of these molecules in organic synthesis (Heravi et al., 2008).

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Arylation

A novel palladium-catalyzed approach to synthesize 3-arylindoles was developed, using indoles and cyclohexanones. This method demonstrated good regioselectivity, producing 3-arylindoles exclusively (Chen et al., 2014).

Zinc Triflate Catalyzed Indolylation

The study by Singh et al. (2020) explored the zinc triflate-catalyzed reaction between cyclohexanones and indoles, resulting in 1,3-Bis(1-alkyl-1H-indol-3-yl)benzene derivatives via an alkylation-dehydrogenation-aromatization sequence (Singh et al., 2020).

Palladium-Catalyzed Dehydrogenation

Kandukuri and Oestreich (2012) reported the palladium(II)-catalyzed oxidative dehydrogenation of cyclohexene-1-carbonyl indole amides, yielding benzoylindoles. This process potentially involves 1,3-diene formation followed by aromatization (Kandukuri & Oestreich, 2012).

Photocatalysis in Radical Cation Diels-Alder Reaction

Gieseler et al. (1991) utilized photocatalysis in the radical cation Diels-Alder reaction of indole, leading to the formation of N-acyl-1,4,4a,9a-tetrahydro-1,4-ethanocarbazoles (Gieseler et al., 1991).

Synthesis of Multifunctional Carbon Dots

Zheng et al. (2016) demonstrated a novel method to synthesize multifunctional carbon dots (CyCD) from a hydrophobic cyanine dye, showing potential for NIR fluorescent imaging and photothermal cancer therapy (Zheng et al., 2016).

Cyclohepta[b]indoles in Natural Products and Drug Design

Stempel and Gaich (2016) discussed the importance of cyclohepta[b]indoles, compounds with a broad spectrum of biological activities, in natural products and pharmaceuticals. This structure motif has attracted considerable interest for potential therapeutics (Stempel & Gaich, 2016).

Synthesis of Soluble Polyimides

Yi et al. (1997) synthesized novel aromatic diamines containing cyclohexylidene moieties, leading to the development of polyimides with excellent thermal stabilities and good solubility (Yi et al., 1997).

Facile Synthesis of Thieno[2,3-b]indole Derivatives

Moghaddam et al. (2009) reported a one-pot synthesis of thieno[2,3-6]indole ring systems, demonstrating a significant step in the development of this class of compounds (Moghaddam et al., 2009).

Eigenschaften

IUPAC Name |

3-cyclohexylidene-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-9H,1-3,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVASLXWQBEYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2C3=CC=CC=C3NC2=O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexylidene-1,3-dihydro-2H-indol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)